(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)(4-methylpiperidin-1-yl)methanone
Description
(1-(4-Ethylphenyl)-1H-1,2,3-triazol-4-yl)(4-methylpiperidin-1-yl)methanone is a synthetic small molecule featuring a 1,2,3-triazole core linked to a 4-ethylphenyl substituent at the N1 position and a 4-methylpiperidine group via a methanone bridge. The 1,2,3-triazole moiety is a hallmark of "click chemistry" derivatives, commonly synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This compound’s structural framework is analogous to pharmacologically active triazole derivatives, which are explored for anticancer, antimicrobial, and CNS-targeting activities .
Properties
IUPAC Name |
[1-(4-ethylphenyl)triazol-4-yl]-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-3-14-4-6-15(7-5-14)21-12-16(18-19-21)17(22)20-10-8-13(2)9-11-20/h4-7,12-13H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYDKKXLPUPULV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous triazole-based methanones:
*Calculated based on molecular formula.
Structural and Electronic Modulations
- Triazole Substituents: The 4-ethylphenyl group in the target compound provides moderate lipophilicity (logP ~3.5*), balancing solubility and membrane penetration. In contrast, the nitro group in 4d increases polarity (logP ~2.1), reducing bioavailability .
- Methanone-Linked Groups: Piperidine derivatives (e.g., target compound and 81) show higher rigidity compared to piperazine analogs (e.g., 8), affecting conformational flexibility and receptor interactions. Propenone-linked compounds (e.g., 14) exhibit extended conjugation, altering electronic properties (e.g., absorption maxima) and redox behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
